![molecular formula C28H21N B8205758 N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205758.png)
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C28H21N . It is a solid at room temperature and is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Amination Reaction: The initial step involves the formation of an amine group on the biphenyl structure. This can be achieved through a Buchwald-Hartwig amination reaction, where a palladium catalyst is used to couple an aryl halide with an amine.
Naphthyl Substitution: The next step involves the substitution of a naphthyl group onto the phenyl ring. This can be done using a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of naphthalene is coupled with the aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the aromatic rings can be functionalized with various substituents like nitro groups, halogens, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light when excited by ultraviolet or visible light. It is also used in the study of protein-ligand interactions and other biochemical processes.
Medicine: While not directly used as a drug, derivatives of this compound are being investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurodegenerative diseases.
Industry: In the industrial sector, N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine is primarily used in the production of OLEDs and OPV devices.
Mechanism of Action
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, improving its efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of the device, where it helps to balance the charge transport and prevent recombination losses .
Comparison with Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its use in OLEDs and OPV devices, similar to N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamine: Another compound used in organic electronics with similar properties and applications.
Uniqueness: N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine stands out due to its specific structural configuration, which provides a unique balance of hole mobility and stability. This makes it particularly effective in improving the performance and longevity of electronic devices .
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWZDIQAUYFEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B8205681.png)
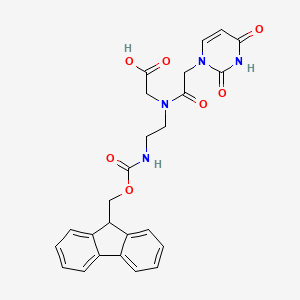
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8205688.png)

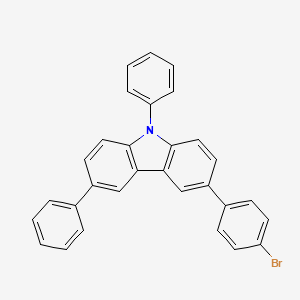
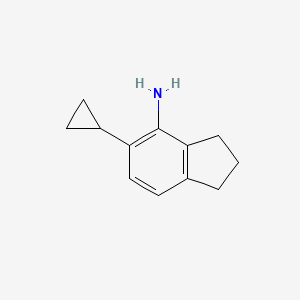
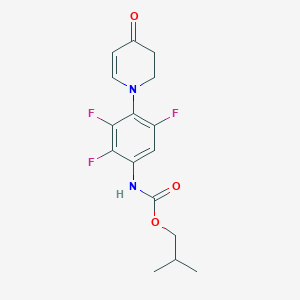
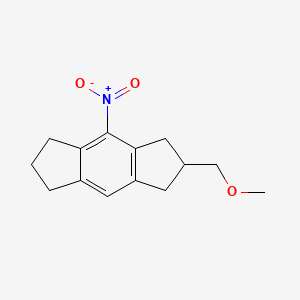
![(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205750.png)
![9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B8205754.png)
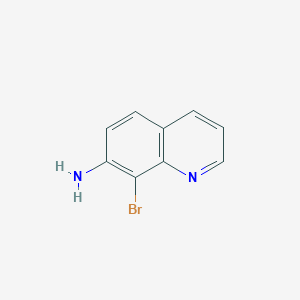
![2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine](/img/structure/B8205764.png)
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205776.png)

